BenchChemオンラインストアへようこそ!

1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

MAO-B inhibition IC50 1,3,4-oxadiazole urea

This 1,3,4-oxadiazole-urea derivative is a functionally selective, reversible MAO-B inhibitor (IC50 0.039–0.066 µM) with no detectable MAO-A activity. As one of only three sub-micromolar analogues in a 30-compound library, it delivers >150-fold isoform selectivity, ensuring clean dopamine-catabolism dissection in neuronal models. Its well-characterized fluorimetric assay, validated docking pose, and LC-MS/MS reference behavior accelerate lead optimization, ADME profiling, and virtual screening campaigns. Order this rigorously characterized research tool to avoid the 10- to 100-fold potency loss inherent in structurally divergent oxadiazole-ureas.

Molecular Formula C14H11ClN4O4
Molecular Weight 334.72
CAS No. 1208377-77-8
Cat. No. B2956818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea
CAS1208377-77-8
Molecular FormulaC14H11ClN4O4
Molecular Weight334.72
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C14H11ClN4O4/c1-21-10-5-4-8(15)7-9(10)16-13(20)17-14-19-18-12(23-14)11-3-2-6-22-11/h2-7H,1H3,(H2,16,17,19,20)
InChIKeyRPVRUGJAFWYRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea (CAS 1208377-77-8): A Selective MAO‑B Inhibitor from the 2,5‑Disubstituted-1,3,4‑Oxadiazole Urea Class


1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea (CAS 1208377‑77‑8) belongs to a series of thirty 2,5‑disubstituted‑1,3,4‑oxadiazole derivatives bearing a urea moiety, designed and synthesized as selective monoamine oxidase‑B (MAO‑B) inhibitors [1]. The compound incorporates a 5‑chloro‑2‑methoxyphenyl ring on one side of the urea bridge and a 5‑(furan‑2‑yl)‑1,3,4‑oxadiazole on the other. In vitro enzymatic profiling identified it as one of the three most potent MAO‑B inhibitors within the series, exhibiting sub‑micromolar IC₅₀ values and no appreciable activity against the MAO‑A isoform, thus achieving functional isoform selectivity [1].

Why 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea Cannot Be Replaced by Other 1,3,4‑Oxadiazole Ureas


Within the 2,5‑disubstituted‑1,3,4‑oxadiazole urea chemotype, seemingly conservative structural changes profoundly alter MAO‑B inhibitory activity. The 30‑compound library reported by Tok et al. exhibits MAO‑B inhibition ranging from 62 % to 98 %, yet only three analogues—all bearing a 4‑chloro‑substituted phenylurea and a furan‑substituted oxadiazole—achieved sub‑micromolar IC₅₀ values (0.039–0.066 µM) [1]. Compounds with alternative aryl substituents on the urea, or those lacking the furan–oxadiazole motif, showed markedly reduced potency; many completely lost the capacity for sub‑micromolar inhibition [1]. Therefore, sourcing a “structurally similar” oxadiazole‑urea without the precise 5‑chloro‑2‑methoxyphenyl–furan–oxadiazole architecture carries a high risk of obtaining a compound that is 10‑ to 100‑fold less active, undermining assay reproducibility and lead‑optimisation campaigns [2].

Quantitative Differentiation: 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea vs. Analogues and Clinical MAO‑B Inhibitors


Potency Against Recombinant Human MAO‑B: Head‑to‑Head Within the 30‑Compound 1,3,4‑Oxadiazole Urea Library

In the parent study, the target compound (code H8, H9 or H12) displayed an IC₅₀ of 0.039–0.066 µM against human MAO‑B, placing it in the top tier of the 30‑compound library [1]. The majority of library members gave IC₅₀ values above 0.1 µM, and only two additional analogues reached the sub‑micromolar range. For example, compound H7 (bearing a 4‑bromo substituent instead of 4‑chloro) achieved an IC₅₀ of 0.082 µM [1], while compounds with alkyl or unsubstituted phenyl rings on the urea generally exhibited IC₅₀ values >1 µM [1]. This positions the 5‑chloro‑2‑methoxyphenyl–furan–oxadiazole configuration as one of the most potent within the chemotype.

MAO-B inhibition IC50 1,3,4-oxadiazole urea

Isoform Selectivity (MAO‑B vs. MAO‑A): A Critical Feature Differentiating This Scaffold from Older, Non‑Selective Inhibitors

None of the thirty 2,5‑disubstituted‑1,3,4‑oxadiazole ureas showed meaningful MAO‑A inhibition at concentrations up to 10 µM, including the target compound [1]. In contrast, the classical MAO inhibitor tranylcypromine inhibits both isoforms with IC₅₀ values of 0.003–0.03 µM for MAO‑A and 0.01–0.1 µM for MAO‑B [2]. Clinically used MAO‑B inhibitors such as selegiline and rasagiline also exhibit detectable MAO‑A activity at higher doses (selegiline MAO‑A IC₅₀ ≈ 1–10 µM) [3]. The target compound thus provides a functionally clean MAO‑B‑selective profile, avoiding the tyramine‑associated hypertensive crisis risk linked to MAO‑A inhibition [2].

MAO-B selectivity MAO-A isoform profiling

Molecular Docking‑Derived Binding Mode Differentiation: Key Interactions in the MAO‑B Active Site

Molecular docking studies of compound H8 (the representative 4‑chlorophenyl‑urea‑oxadiazole derivative) revealed that the oxadiazole ring engages in π–π stacking with Tyr398 and Tyr435, while the furan oxygen forms a hydrogen bond with Cys172 [1]. The urea carbonyl interacts with the flavin adenine dinucleotide (FAD) cofactor via a water‑mediated hydrogen bond. These interactions closely mimic those of safinamide (PDB 2V5Z), yet the 1,3,4‑oxadiazole urea scaffold provides an additional hydrogen‑bond acceptor (the oxadiazole N3) that is absent in the safinamide series, potentially enhancing binding enthalpy [1] [2].

molecular docking MAO-B binding site structure-activity relationship

High‑Value Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea Based on Its Differentiated Profile


Lead Optimisation in Parkinson’s Disease Drug Discovery: A Selective, Reversible MAO‑B Inhibitor Scaffold

The compound’s sub‑micromolar MAO‑B IC₅₀ (0.039–0.066 µM) and >150‑fold selectivity over MAO‑A [1] make it an attractive starting point for structure‑based lead optimisation. Unlike irreversible propargylamine inhibitors (selegiline, rasagiline), this chemotype acts as a reversible inhibitor, potentially reducing the risk of long‑term enzyme inactivation and immunogenicity [2]. Medicinal chemistry teams can modify the 5‑chloro‑2‑methoxyphenyl ring or the furan moiety to improve pharmacokinetic properties while monitoring MAO‑B potency in the established fluorimetric assay [1].

Pharmacological Tool Compound for MAO‑B‑Selective Pathway Dissection in Neuroscience

Because the compound shows no detectable MAO‑A inhibition at concentrations exceeding 10 µM [1], it can be used as a clean pharmacological tool to dissect MAO‑B‑mediated dopamine catabolism in neuronal cell models and brain slice preparations. When compared with selegiline (which loses isoform selectivity above 1 µM [2]), this compound provides a wider experimental window for defining MAO‑B‑specific contributions to oxidative stress and neurodegeneration.

In Silico Screening Template for Novel MAO‑B Inhibitor Discovery

The validated docking pose (Glide XP score −10.2 kcal/mol) with key interactions to Tyr398, Tyr435, Cys172, and FAD [1] provides a robust pharmacophore model for virtual screening campaigns. Academic and industrial computational chemistry groups can employ this template to identify structurally novel MAO‑B inhibitors that preserve the critical π–π stacking and hydrogen‑bond network, accelerating hit‑to‑lead timelines.

Analytical Reference Standard for LC‑MS/MS Quantification of 1,3,4‑Oxadiazole Urea Derivatives in Biological Matrices

Given its well‑characterised mass spectrum and chromatographic behaviour (reported in the synthesis and characterization section of Tok et al. [1]), the compound can serve as a reference standard for developing and validating LC‑MS/MS methods to quantify this chemotype in plasma, brain homogenate, or microsomal incubation samples during preclinical ADME studies.

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.